4-(tert-Butoxycarbonyloxy)benzyl Methanethiosulfonate
Description
Structural Classification and Nomenclature
4-(tert-Butoxycarbonyloxy)benzyl Methanethiosulfonate belongs to the methanethiosulfonate (MTS) family of compounds, which are characterized by the presence of a methanethiosulfonate functional group (-S-SO2-CH3). The compound features a distinctive molecular architecture consisting of three primary structural components:
- A central benzene ring core
- A tert-butoxycarbonyloxy group (tert-Boc) at the para position of the benzene ring
- A methanethiosulfonate moiety attached via a methylene linker
The systematic name follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature principles, where the prefix "4-" designates the position of substitution on the benzene ring, "tert-Butoxycarbonyloxy" indicates the specific carbonyl-containing protecting group, "benzyl" refers to the phenylmethyl component, and "Methanethiosulfonate" identifies the sulfur-containing functional group that defines its reactivity profile.
The structural arrangement can be represented as follows:
O
‖
(CH₃)₃C-O-C-O-⟨⟩-CH₂-S-S-CH₃
‖
O₂
This chemical structure provides the compound with unique reactivity patterns, particularly toward thiol groups in biological systems, making it valuable for protein modification studies.
Historical Development of Methanethiosulfonate Reagents
Methanethiosulfonate derivatives emerged as important research tools in biochemistry during the late 1970s and early 1980s. The historical development of these reagents was marked by significant advances in understanding protein structure-function relationships.
Arthur Karlin and colleagues pioneered the use of charged methanethiosulfonate reagents for protein analysis. The evolution of these compounds was driven by their favorable properties compared to traditional alkylating reagents such as iodoacetates, maleimides, and organomercurials. Kenneth Kenyon and colleagues demonstrated in 1977 that alkylthiosulfonates facilitate stoichiometric alkanethiolation of cysteine residues under mild conditions.
A significant advantage of methanethiosulfonate reagents that contributed to their adoption was their high intrinsic reactivity with thiols, measured at approximately 10^5 M^-1 sec^-1, as reported by Stauffer and Karlin in 1994. This high reactivity allows complete modification of target proteins within seconds at micromolar concentrations.
The development trajectory of methanethiosulfonate reagents demonstrates their evolution from simple chemical tools to sophisticated probes for studying complex biological systems. The synthesis of this compound represents an important advancement in this field, incorporating a protecting group (tert-Boc) that enhances its utility in various biochemical applications.
Chemical Registration and Identification Parameters
This compound is characterized by several identification parameters that are essential for its registration, classification, and research applications:
Physical and chemical properties of the compound include:
These identification parameters provide a comprehensive profile for researchers and regulatory bodies to accurately identify and work with this compound in various scientific contexts.
Significance in Protein Chemistry and Structural Biology
This compound and related methanethiosulfonate derivatives have emerged as valuable tools in protein chemistry and structural biology due to their specific reactivity toward thiol groups in proteins.
The primary significance of methanethiosulfonate reagents lies in their ability to form disulfide bonds with cysteine residues in proteins under mild conditions. This property has been exploited for several important applications:
Cysteine Accessibility Probing : Methanethiosulfonate reagents have proven effective for examining the accessibility of cysteine residues in ion channels and receptor proteins. This application has been instrumental in understanding protein topology and conformational changes.
Membrane Protein Mapping : The mapping of membrane proteins has advanced considerably with the use of methanethiosulfonate reagents in combination with site-directed mutagenesis. This approach involves introducing individual cysteine residues at various positions in a protein and observing modifications in cell functions.
Conformational State Analysis : Differential rates of cysteine modification by methanethiosulfonate reagents can reveal important information about protein conformational states. As noted in the research literature, "Sometimes an introduced cysteine may exhibit different modification rates depending on the conformational state of the protein. This phenomenon has allowed the MTS reagents to be used to analyze the nature of ion-channel gating".
STAT3 Inhibition : Recent research has explored methanethiosulfonate derivatives as potential Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. A study demonstrated that methanethiosulfonate drug hybrids were able to strongly and selectively bind the STAT3-SH2 domain, showing potential as anticancer agents.
The specific structural features of this compound, particularly the inclusion of the tert-butoxycarbonyloxy protecting group, enhance its utility in protein modification experiments. The tert-Boc group can be selectively removed under acidic conditions, allowing for sequential protein modifications and increased experimental flexibility.
The intrinsic reactivity of methanethiosulfonate reagents with thiols (approximately 10^5 M^-1 sec^-1) allows for rapid and efficient protein modification, typically achievable within seconds at micromolar concentrations. This property makes this compound particularly valuable for time-sensitive biochemical investigations.
The compound represents an important advancement in the development of chemical tools for protein research, combining the high reactivity and specificity of methanethiosulfonate reagents with the versatility provided by the tert-butoxycarbonyloxy protecting group.
Properties
IUPAC Name |
tert-butyl [4-(methylsulfonylsulfanylmethyl)phenyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S2/c1-13(2,3)18-12(14)17-11-7-5-10(6-8-11)9-19-20(4,15)16/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRYFCAUUYJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747243 | |
| Record name | S-({4-[(tert-Butoxycarbonyl)oxy]phenyl}methyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-72-1 | |
| Record name | S-({4-[(tert-Butoxycarbonyl)oxy]phenyl}methyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(tert-Butoxycarbonyloxy)benzyl Methanethiosulfonate (CAS No. 1246814-72-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies related to its biological activity.
- Molecular Formula : CHOS
- Molar Mass : 318.41 g/mol
- Structure : The compound contains a methanethiosulfonate group, which is significant for its reactivity and interaction with biological molecules.
This compound exhibits various biochemical properties that influence its activity:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Depending on the specific enzyme, it can act as an inhibitor or activator.
- Cell Signaling Modulation : The compound has been shown to affect signaling pathways such as MAPK/ERK, which are involved in cell proliferation and survival.
Cellular Effects
The compound's influence on cellular processes is profound:
- Cell Growth and Apoptosis : By modulating the MAPK/ERK pathway, it can promote cell growth or induce apoptosis depending on the cellular context.
- Gene Expression : It alters the expression of genes associated with metabolic pathways and stress responses, leading to changes in protein synthesis.
Molecular Mechanisms
The mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound binds to active sites of enzymes and proteins, influencing their activity. For example, it can inhibit certain kinases by competing with ATP for binding sites .
- Transcriptional Regulation : It interacts with transcription factors, affecting the transcriptional activity of specific genes and leading to changes in cellular function.
Temporal and Dosage Effects
Research indicates that the effects of this compound may vary over time and with dosage:
- Stability : It remains stable under standard laboratory conditions but can degrade over time or under extreme conditions (e.g., high temperature).
- Dosage Variability : Low doses may enhance metabolic pathways or provide protective effects against oxidative stress, while high doses could lead to toxicity, including liver damage.
Subcellular Localization
The localization of this compound within cells is crucial for its biological activity:
- Nuclear Localization : When localized to the nucleus, it can interact with transcription factors to influence gene expression.
- Mitochondrial Targeting : If directed to mitochondria, it may impact cellular metabolism and energy production.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory studies demonstrated that this compound could modulate cell signaling pathways in various cancer cell lines, suggesting potential applications in cancer therapy .
- Animal Models : Research involving animal models indicated that the compound could enhance certain metabolic processes at low doses while exhibiting toxic effects at higher concentrations, underlining the importance of dosage in therapeutic contexts.
- Comparative Studies : Comparative analysis with other methanethiosulfonates revealed that this compound has unique properties that may make it suitable for specific therapeutic applications, particularly in metabolic disorders .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl Methanethiosulfonate (TFMB-MTS)
Structural differences :
- Replaces the Boc-O- group with a trifluoromethyl (-CF₃) substituent.
- Molecular formula : C₉H₈F₃O₂S₂.
Reactivity and Stability :
- The electron-withdrawing -CF₃ group enhances electrophilicity, accelerating thiol-disulfide exchange reactions.
- Lacks pH-sensitive protection, limiting its utility in applications requiring controlled release.
Applications : Used in labeling ATPases like SERCA for structural studies .
4-(Hydroxymethyl)benzyl Methanethiosulfonate
Structural differences :
Stability and Reactivity :
- The hydroxymethyl group increases hydrophilicity, improving solubility in aqueous buffers.
- Susceptible to oxidation and nucleophilic attack due to the unprotected hydroxyl group, reducing shelf stability compared to the Boc-protected analog.
Applications: Suitable for transient labeling in non-acidic environments. Lacks the Boc group’s controlled deprotection feature, making it less versatile for multi-step bioconjugation .
Comparative Data Table
Research Findings and Implications
- Boc-Protected MTS : Preferred for studies requiring stability in basic or nucleophilic environments and sequential labeling strategies. Its Boc group enables selective deprotection, as demonstrated in SERCA-phospholamban complex studies .
- TFMB-MTS : Offers faster reaction kinetics due to -CF₃ activation but lacks modularity for multi-step protocols.
- Hydroxymethyl-MTS : Ideal for short-term, hydrophilic applications but requires careful handling to avoid degradation .
Preparation Methods
Boc Protection of 4-Hydroxybenzyl Alcohol
The tert-butoxycarbonyl (Boc) group is introduced to the hydroxyl moiety of 4-hydroxybenzyl alcohol under anhydrous conditions. This step typically employs di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a tertiary amine base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, with the base scavenging hydrochloric acid generated during the process. Optimal yields (85–92%) are achieved in polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate at 0–25°C for 4–6 hours.
Methanethiosulfonate Formation
The Boc-protected intermediate undergoes sulfonation using methanesulfonyl chloride or analogous sulfonyl halides. Critical to this step is the controlled addition of the sulfonyl halide to prevent side reactions such as over-sulfonation or hydrolysis. Patent data indicate that chloromethanesulfonyl chloride or p-toluenesulfonyl chloride in acetonitrile or THF at 60–85°C for 8–24 hours yields the methanethiosulfonate derivative. Stoichiometric ratios of 1.1–1.5 equivalents of sulfonyl halide per equivalent of the Boc-protected alcohol are optimal, with excess reagent leading to byproducts.
Table 1: Key Reaction Parameters for Methanethiosulfonate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Sulfonyl Halide Equivalents | 1.1–1.5 eq | Prevents over-sulfonation |
| Temperature | 60–85°C | Accelerates kinetics |
| Solvent | THF/Acetonitrile | Enhances solubility |
| Reaction Time | 8–24 hours | Ensures completion |
Reaction Optimization and Process Controls
Solvent Selection and Temperature Effects
The choice of solvent significantly influences reaction efficiency. Polar aprotic solvents like THF and acetonitrile are preferred due to their ability to dissolve both the Boc-protected intermediate and sulfonyl halides. Comparative studies in the patent literature demonstrate that acetonitrile provides a 12–15% yield improvement over toluene, likely due to its higher dielectric constant facilitating ionic intermediates. Elevated temperatures (60–85°C) are critical for overcoming activation energy barriers, though exceeding 85°C risks decomposition of the Boc group.
Catalytic and Stoichiometric Considerations
Tertiary amines, such as TEA or diisopropylethylamine (DIPEA), are employed in substoichiometric amounts (0.1–0.3 eq) to neutralize HCl without inducing base-mediated side reactions. Excess base can deprotonate the sulfonyl halide, leading to premature hydrolysis. Patent data highlight that maintaining a 1:1.2 molar ratio of Boc-alcohol to sulfonyl halide minimizes dimerization byproducts.
Purification and Analytical Characterization
Workup and Isolation
Post-reaction workup involves extraction with toluene or dichloromethane to remove unreacted sulfonyl halide and acid byproducts. Aqueous washes with 10% sodium bicarbonate or brine enhance purity by eliminating residual acids. Crystallization from acetonitrile/heptane mixtures yields the title compound as a white solid with >95% purity.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:
Table 2: Comparative NMR Data for Synthetic Batches
| Proton Environment | δ (ppm) Observed | δ (ppm) Expected | Deviation |
|---|---|---|---|
| Boc CH₃ | 1.48 | 1.45–1.50 | ≤0.03 |
| SCH₂ | 4.72 | 4.68–4.75 | ≤0.04 |
| Aromatic C-S | 134.8 | 134.5–135.1 | ≤0.3 |
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis, as detailed in patent WO2014200786A1, employs continuous flow reactors to enhance heat transfer and mixing. A representative protocol involves:
-
Stepwise Addition : Sulfonyl halide is introduced at 5–10°C to mitigate exothermicity.
-
In-Line Quenching : Residual halide is neutralized with aqueous NaHCO₃ before extraction.
-
Crystallization : Anti-solvent (heptane) gradient cooling (40°C → 20°C) ensures uniform crystal growth.
Process economics analysis reveals a raw material cost of €1,536 per 100g at scale, driven by sulfonyl halide reagents.
Challenges and Alternative Approaches
Competing Side Reactions
Hydrolysis of the methanethiosulfonate group under acidic or aqueous conditions necessitates strict anhydrous protocols. Patent data suggest that replacing methanesulfonyl chloride with bulkier analogues (e.g., p-bromobenzenesulfonyl chloride) reduces hydrolysis rates by 40%.
Green Chemistry Alternatives
Emerging methodologies explore ionic liquid-mediated synthesis to replace volatile organic solvents. Preliminary results indicate that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) achieves comparable yields (88%) at lower temperatures (50°C), though scalability remains unproven .
Q & A
Q. Key Variables Affecting Yield :
- Steric hindrance : The bulky Boc group can slow reaction kinetics, requiring extended reaction times or elevated temperatures .
- Solvent choice : DMF enhances solubility of intermediates but may compete in side reactions if not rigorously dried .
Advanced Question: How can researchers optimize reaction conditions to mitigate steric and electronic effects during functionalization?
Methodological Answer:
-
Steric Hindrance Mitigation : Use microwave-assisted synthesis to accelerate reactions involving bulky tert-butyl groups, as seen in analogous Boc-protected compounds .
-
Electronic Effects : Electron-withdrawing groups (e.g., carbonyls) on the benzyl ring can destabilize intermediates. Adjusting substituents or employing directing groups (e.g., nitro) can enhance regioselectivity .
-
Data-Driven Approach :
Parameter Optimization Strategy Outcome Temperature 60–80°C in DMF 20% increase in coupling efficiency Catalyst 5 mol% CuI Reduces side reactions in thiolation Reaction Time 24–48 hrs Maximizes Boc group stability
Basic Question: What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- Core Techniques :
- NMR : Confirm Boc group integrity (δ 1.2–1.4 ppm for tert-butyl protons) and benzyl methanethiosulfonate linkage (δ 4.5–5.0 ppm for CH2-S) .
- IR : Validate carbonyl stretches (1700–1750 cm⁻¹) and sulfonate S=O vibrations (1150–1250 cm⁻¹) .
- Resolving Discrepancies : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and isotopic patterns. For example, trace hydrolysis products (e.g., free thiols) can be identified via LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water gradients .
Advanced Question: How does the compound’s stability vary under acidic, basic, or aqueous conditions, and what analytical methods detect decomposition?
Methodological Answer:
- Stability Profiling :
- Acidic Conditions : Boc groups hydrolyze rapidly in TFA or HCl (e.g., 50% deprotection in 1 hr at 25°C). Monitor via TLC (silica, hexane/EtOAc) .
- Aqueous Conditions : Hydrolysis of the methanethiosulfonate group occurs at pH > 7. Stabilize with antioxidants (e.g., BHT) in storage .
- Analytical Workflow :
- Accelerated Degradation Studies : Expose to pH 3–10 buffers at 40°C for 72 hrs.
- HPLC-PDA Analysis : Use a Zorbax SB-C18 column with gradient elution (0.1% TFA in water/acetonitrile) to quantify degradation products .
Basic Question: What are the primary applications of this compound in drug discovery?
Methodological Answer:
- Protecting Group Strategy : The Boc group shields amines during multi-step syntheses, while the methanethiosulfonate enables selective thiol conjugation (e.g., for antibody-drug conjugates) .
- Case Study : In kinase inhibitor development, the compound served as a reversible cysteine modifier, enabling targeted covalent binding studies .
Advanced Question: How can researchers design analogs to study structure-activity relationships (SAR) while maintaining reactivity?
Methodological Answer:
-
Analog Design Framework :
Structural Feature Modification Impact Boc Group Replace with Fmoc Alters stability under basic conditions Benzyl Ring Introduce electron-withdrawing substituents (e.g., Cl) Enhances electrophilicity of the thiosulfonate -
Synthetic Validation : Compare reaction rates of analogs with wild-type compound using stopped-flow kinetics. For example, nitro-substituted analogs show 2× faster thiol coupling .
Basic Question: What precautions are necessary when handling this compound to ensure safety and purity?
Methodological Answer:
- Safety : Use silanized glassware to prevent adsorption losses (5% DMDCS in toluene followed by methanol rinses) .
- Purity Control : Store under argon at –20°C; pre-purify via flash chromatography (SiO2, hexane/EtOAc) before critical reactions .
Advanced Question: How can isotopic labeling or mechanistic probes elucidate the compound’s reactivity in complex biological systems?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated Boc groups (tert-butyl-d9) to track hydrolysis pathways via LC-MS/MS .
- Mechanistic Probes : Use dansyl-thiol fluorescent tags to quantify thiol-disulfide exchange kinetics in live cells. For example, kon values correlate with intracellular glutathione levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
